ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate is a chiral compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it an interesting subject for studies in organic synthesis, medicinal chemistry, and biochemistry.
Preparation Methods
The synthesis of ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate typically involves stereoselective reduction and other chiral synthesis techniques. One common method includes the use of biocatalysts such as ketoreductases and alcohol dehydrogenases to achieve the desired stereochemistry . Industrial production methods may involve multi-step synthesis routes that ensure high yield and enantiomeric purity .
Chemical Reactions Analysis
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or halides.
Hydrolysis: Acidic or basic hydrolysis can convert the ester group into a carboxylic acid
Scientific Research Applications
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate can be compared with other chiral amino alcohols and esters. Similar compounds include:
(2R,3S)-2-Bromo-3-chlorobutane: This compound shares similar stereochemistry but differs in functional groups.
(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane: Another chiral compound used in organic synthesis.
Meso compounds: These compounds have chiral centers but are achiral overall due to internal symmetry
This compound stands out due to its specific stereochemistry and functional groups, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C16H31NO3 |
---|---|
Molecular Weight |
285.42 g/mol |
IUPAC Name |
ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate |
InChI |
InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15+/m0/s1 |
InChI Key |
KLGSSMZKPJPOGR-LTNMDHOVSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@@H]([C@H](C(=O)OCC)N)O |
Canonical SMILES |
CCCCCCCCCC=CC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.